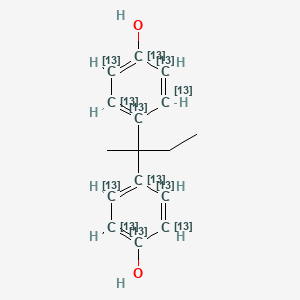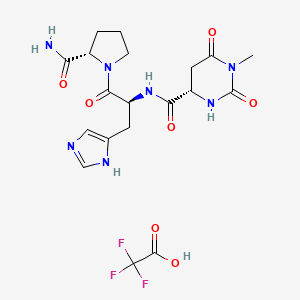
N-Des(2-butynyl) 3'-N-Boc Linagliptin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Des(2-butynyl) 3’-N-Boc Linagliptin is a synthetic compound with the molecular formula C26H32N8O4 and a molecular weight of 520.58 g/mol . This compound is a derivative of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus . The compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group and a des(2-butynyl) modification, which are crucial for its stability and reactivity in various chemical processes .
Preparation Methods
The synthesis of N-Des(2-butynyl) 3’-N-Boc Linagliptin involves multiple steps, starting from the basic structure of Linagliptin. One of the industrially applicable processes for the preparation of Boc-Linagliptin involves the reaction of Butynyl-Br-Me-xanthine with Acetylphenyl-chloroacetamide to form Acetylphenylamino-But-Br-Me-xanthine . This intermediate undergoes further reactions to introduce the Boc protecting group and the des(2-butynyl) modification, resulting in the final product . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the product .
Chemical Reactions Analysis
N-Des(2-butynyl) 3’-N-Boc Linagliptin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Scientific Research Applications
N-Des(2-butynyl) 3’-N-Boc Linagliptin has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Des(2-butynyl) 3’-N-Boc Linagliptin is similar to that of Linagliptin. It acts as a competitive, reversible inhibitor of the DPP-4 enzyme . By inhibiting DPP-4, the compound increases the concentration of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), leading to improved glycemic control in patients with type 2 diabetes mellitus . The inhibition of DPP-4 slows the breakdown of these incretin hormones, enhancing their physiological effects on insulin secretion and glucose metabolism .
Comparison with Similar Compounds
N-Des(2-butynyl) 3’-N-Boc Linagliptin can be compared with other DPP-4 inhibitors such as:
Sitagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes mellitus.
Saxagliptin: Similar to Sitagliptin, Saxagliptin is a DPP-4 inhibitor with distinct molecular properties and clinical applications.
Vildagliptin: This compound also inhibits DPP-4 but differs in its binding affinity and duration of action.
N-Des(2-butynyl) 3’-N-Boc Linagliptin is unique due to its specific modifications, which enhance its stability and reactivity in chemical processes, making it a valuable intermediate in pharmaceutical synthesis .
Properties
Molecular Formula |
C26H32N8O4 |
|---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
tert-butyl N-[(3R)-1-[3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-7H-purin-8-yl]piperidin-3-yl]carbamate |
InChI |
InChI=1S/C26H32N8O4/c1-15-17-10-6-7-11-18(17)29-19(27-15)14-34-22(35)20-21(32(5)25(34)37)31-23(30-20)33-12-8-9-16(13-33)28-24(36)38-26(2,3)4/h6-7,10-11,16H,8-9,12-14H2,1-5H3,(H,28,36)(H,30,31)/t16-/m1/s1 |
InChI Key |
JFIPRCWOBNXCLS-MRXNPFEDSA-N |
Isomeric SMILES |
CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4)N5CCC[C@H](C5)NC(=O)OC(C)(C)C)N(C3=O)C |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4)N5CCCC(C5)NC(=O)OC(C)(C)C)N(C3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


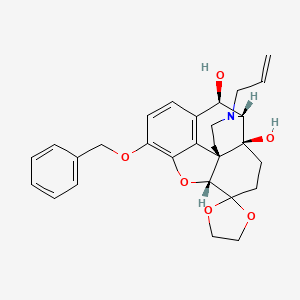
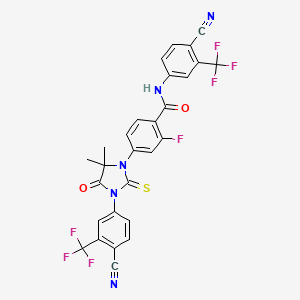



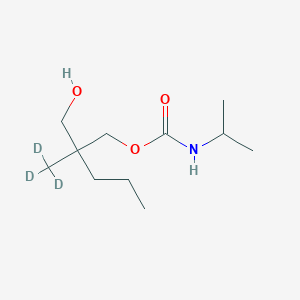
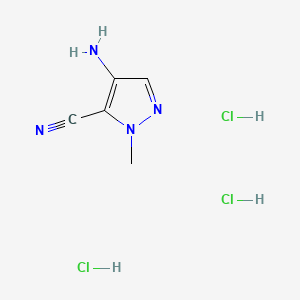
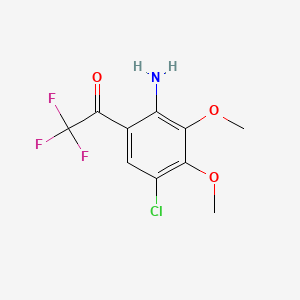
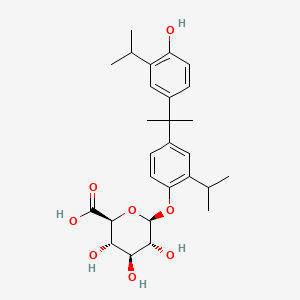
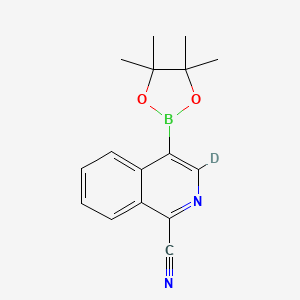
![Methyl 2-[(4-chloro-5-phenylthiophen-3-yl)amino]acetate](/img/structure/B13854367.png)
![4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl Benzoate](/img/structure/B13854372.png)
